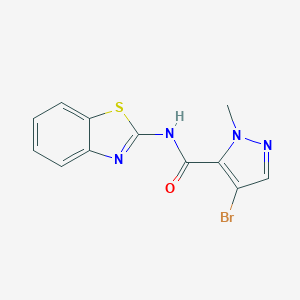

N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide, also known as BB-94, is a small molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that are involved in the degradation of extracellular matrix (ECM) proteins, which play a crucial role in tissue remodeling and repair. MMPs are also implicated in a variety of pathological processes, including cancer, arthritis, and cardiovascular disease. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide inhibits MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. MMPs require a zinc ion for their catalytic activity, and N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide chelates this ion, thereby blocking the enzyme's activity. N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is a broad-spectrum inhibitor of MMPs, meaning that it can inhibit multiple members of the MMP family.

Biochemical and Physiological Effects:

N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the expression and activity of MMPs in various tissues, including tumors, joints, and arterial walls. This leads to a reduction in ECM degradation and tissue remodeling. N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has also been shown to reduce inflammation in animal models of arthritis and cardiovascular disease. In addition, N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is its broad-spectrum inhibition of MMPs, which allows for the simultaneous inhibition of multiple MMPs involved in a particular disease process. Another advantage is its ability to inhibit MMPs at low concentrations, which reduces the risk of toxicity. However, N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which limits its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective MMP inhibitors. Another area is the development of new delivery methods for N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide, such as nanoparticles or liposomes, which could improve its solubility and half-life. Additionally, N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide could be combined with other therapeutic agents, such as chemotherapy drugs or immunotherapies, to enhance their efficacy. Finally, further studies are needed to determine the optimal dosing and administration of N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide for specific diseases and patient populations.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzothiazole to give the desired product, which is purified by column chromatography. The overall yield of N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is typically around 30%.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer, arthritis, and cardiovascular disease. In cancer, MMPs are involved in the degradation of the ECM, which allows cancer cells to invade and metastasize to other tissues. N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and invasion of various cancer cell lines, including breast, prostate, and lung cancer. In arthritis, MMPs are involved in the degradation of cartilage and other ECM components in the joints. N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and joint destruction in animal models of arthritis. In cardiovascular disease, MMPs are involved in the degradation of the ECM in the arterial wall, which contributes to the development of atherosclerosis. N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the progression of atherosclerosis in animal models.

properties

Product Name |

N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide |

|---|---|

Molecular Formula |

C12H9BrN4OS |

Molecular Weight |

337.2 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-bromo-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C12H9BrN4OS/c1-17-10(7(13)6-14-17)11(18)16-12-15-8-4-2-3-5-9(8)19-12/h2-6H,1H3,(H,15,16,18) |

InChI Key |

CDSUCPPOJUXAHX-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C=N1)Br)C(=O)NC2=NC3=CC=CC=C3S2 |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)NC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)

![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)

![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)

![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)